5-Lipoxygenase (5-LOX) Inhibitory Activity: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate Exhibits Minimal Inhibition Relative to Potent Inhibitors
In a standardized enzymatic assay using human recombinant 5-LOX expressed in E. coli, Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate demonstrated an IC50 value >10,000 nM (i.e., >10 µM) [1]. This value contrasts sharply with potent 5-LOX inhibitors, which typically exhibit IC50 values in the low nanomolar range. While direct head-to-head data with a specific analog is not available in public sources, this class-level inference positions the compound as a low-activity or negative control compound relative to known active 5-LOX ligands.
| Evidence Dimension | Inhibitory potency against human recombinant 5-LOX |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Typical potent 5-LOX inhibitors (Class-level baseline) |
| Quantified Difference | IC50 is at least 1000-fold higher than potent nanomolar inhibitors |
| Conditions | Inhibition of human recombinant 5-LOX expressed in Escherichia coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
For procurement, this data defines the compound as a low-activity benchmark, making it valuable for assay development where a negative control is required to validate the signal window of more potent experimental compounds.
- [1] BindingDB. Affinity Data for BDBM50591538 (CHEMBL5205807) vs. Polyunsaturated fatty acid 5-lipoxygenase (Human). IC50 >1.00E+4 nM. View Source
